molecular formula C12H13NO3 B13966936 Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Cat. No.: B13966936
M. Wt: 219.24 g/mol
InChI Key: WAFCKMNQCRLFPJ-UHFFFAOYSA-N
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Description

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 5-oxopyrrolidin-2-yl substituent. The pyrrolidinone moiety (a five-membered lactam) introduces polarity and hydrogen-bonding capability, which can influence solubility and biological interactions.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(5-oxopyrrolidin-2-yl)benzoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)10-6-7-11(14)13-10/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

WAFCKMNQCRLFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCC(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the synthesis of a pyrrolidinone ring substituted at the 2-position with a benzoate moiety. The common approach is to start from 4-aminobenzoic acid or its derivatives, followed by ring formation and esterification steps.

Key Synthetic Routes and Reaction Conditions

Step Starting Materials Reaction Type Conditions Yield (%) Reference
1 4-Aminobenzoic acid + itaconic acid Cyclization to form 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid As per literature, specific conditions not detailed -
2 Compound from Step 1 + Methanol Esterification to form methyl ester Acid catalysis, reflux in methanol -
3 Methyl ester + Hydrazine monohydrate in 2-propanol Conversion to hydrazide derivative Reflux conditions -
4 Hydrazide + aldehydes (various) Condensation to form hydrazone derivatives Reflux in methanol/1,4-dioxane with catalytic acetic acid, 8–17 h 66–78%
5 Hydrazide derivatives + other carbonyl compounds Various chemical transformations Catalytic acid, reflux -

Detailed Synthetic Procedure (From Literature)

  • Starting from 4-aminobenzoic acid and itaconic acid : The initial step involves the formation of a 5-oxopyrrolidine ring by cyclization reactions, yielding 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. This intermediate is then esterified using methanol under acid catalysis to afford the methyl ester, this compound.

  • Hydrazide formation and further derivatization : The methyl ester can be converted into hydrazide derivatives by treatment with hydrazine monohydrate in 2-propanol under reflux conditions. These hydrazides serve as versatile intermediates for further chemical modifications, including condensation with various aldehydes to form hydrazone derivatives. These reactions are typically carried out in methanol or a methanol/1,4-dioxane mixture with catalytic amounts of acetic acid, refluxed for 8 to 17 hours, yielding products in the range of 66–78%.

  • Catalysts and solvents : Acid catalysts such as glacial acetic acid are commonly used in condensation reactions. Solvents include methanol, 1,4-dioxane, and 2-propanol, chosen for their ability to dissolve reactants and facilitate reflux conditions.

Reaction Mechanism Insights

  • The cyclization to form the pyrrolidinone ring involves nucleophilic attack of the amino group on the unsaturated acid derivative, promoting ring closure.

  • Esterification proceeds via acid-catalyzed nucleophilic substitution of the carboxylic acid group by methanol.

  • Hydrazide formation involves nucleophilic substitution of the ester group by hydrazine.

  • Condensation with aldehydes to form hydrazones proceeds through nucleophilic addition of the hydrazide NH2 group to the aldehyde carbonyl, followed by dehydration.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Starting materials 4-Aminobenzoic acid and itaconic acid Readily available, inexpensive Multi-step synthesis required
Cyclization conditions Heating under reflux in acidic media Efficient ring formation Requires careful control of temperature and time
Esterification Acid-catalyzed reaction with methanol High yield, straightforward Sensitive to moisture, requires purification
Hydrazide formation Reaction with hydrazine monohydrate Versatile intermediate for further derivatization Toxic reagents, requires safety precautions
Condensation with aldehydes Reflux in methanol/dioxane with acetic acid High yields, structural diversity Long reaction times (8-17 h)

Research Findings and Characterization Data

  • Yields : The condensation reactions to form hydrazone derivatives of this compound typically yield 66–78% of the desired products.

  • Spectroscopic confirmation : Characterization by ^1H NMR reveals characteristic signals such as multiplets for methylene protons (COCH2), singlets for methoxy groups (OCH3), and aromatic protons (HAr). The presence of NH and hydrazone protons is confirmed by downfield singlets around 11–12 ppm.

  • Thermal properties : Melting points of derivatives range between 183–243 °C, indicating solid crystalline nature and purity.

  • Infrared spectroscopy : IR spectra show characteristic bands for NH stretching (~3258 cm^-1), carbonyl groups (~1716, 1677, 1655 cm^-1), and methoxy groups (~1288 cm^-1).

Summary Table of Key Experimental Conditions

Compound Reaction Solvent Catalyst Temperature Time Yield (%)
This compound Esterification of 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Methanol Acid catalyst (e.g., sulfuric acid) Reflux Several hours High (not specified)
Hydrazide derivative Reaction with hydrazine monohydrate 2-Propanol - Reflux Not specified -
Hydrazone derivatives Condensation with aldehydes Methanol/1,4-dioxane Glacial acetic acid Reflux 8–17 h 66–78

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(5-oxopyrrolidin-2-yl)benzoate with three classes of structurally related compounds derived from the evidence:

Piperazine-Linked Quinoline Derivatives ()

Example Compound: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)

  • Molecular Formula : C₃₁H₂₇N₃O₃
  • Key Features: A piperazine spacer connects the benzoate ester to a 2-phenylquinoline-4-carbonyl group. The quinoline moiety introduces aromaticity and planar rigidity, while piperazine adds basicity and conformational flexibility.
  • Synthesis : Synthesized via crystallization in ethyl acetate, with structural confirmation by ¹H NMR and HRMS .
  • Properties :
    • Higher molecular weight (489.57 g/mol) compared to the target compound (~235.25 g/mol).
    • Reduced aqueous solubility due to extensive aromaticity.

Benzimidazole Derivatives ()

Example Compound : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate

  • Molecular Formula : C₁₆H₁₄N₂O₂
  • Key Features: A benzimidazole ring replaces the pyrrolidinone group, offering a bicyclic aromatic system with two nitrogen atoms.
  • Synthesis : Prepared via condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst .
  • Moderate solubility in polar solvents due to the ester and benzimidazole groups.
  • Applications: Benzimidazoles are known for antiparasitic (e.g., albendazole) and antimicrobial applications .

Pyrrolopyridine Derivatives ()

Example Compound : Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

  • Molecular Formula : C₁₅H₁₁FN₂O₃
  • Key Features: A fluorine atom at the 4-position of the benzene ring increases electronegativity and lipophilicity (XLogP3 value inferred from structural analogs).
  • Properties: Molecular weight (298.26 g/mol) is higher than the target compound due to the fluorine and pyrrolopyridine groups. Enhanced metabolic stability compared to non-fluorinated analogs.
  • Applications : Pyrrolopyridine scaffolds are common in kinase inhibitors for oncology .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Properties Potential Applications
This compound C₁₃H₁₃NO₃ ~235.25 Benzoate ester, pyrrolidinone Likely esterification + lactam cyclization Polar, moderate solubility CNS agents, enzyme inhibitors
C1 (Piperazine-quinoline derivative) C₃₁H₂₇N₃O₃ 489.57 Quinoline, piperazine, benzoate ester Crystallization in ethyl acetate Low solubility, aromatic Antimicrobial, anticancer
Benzimidazole derivative C₁₆H₁₄N₂O₂ 278.30 Benzimidazole, benzoate ester Na₂S₂O₅-catalyzed condensation in DMF Planar, π-π stacking capability Antiparasitic, antimicrobial
Fluorinated pyrrolopyridine derivative C₁₅H₁₁FN₂O₃ 298.26 Fluorobenzoate, pyrrolopyridine Not specified High lipophilicity, metabolic stability Kinase inhibitors, oncology

Research Findings and Implications

  • Structural Impact on Bioactivity: The pyrrolidinone group in the target compound may favor interactions with enzymes or receptors requiring hydrogen-bond donors/acceptors, whereas quinoline and benzimidazole derivatives rely on aromatic stacking for target engagement .
  • Synthetic Flexibility: Piperazine and benzimidazole syntheses employ distinct reagents (e.g., Na₂S₂O₅ for benzimidazoles vs. crystallization for quinolines ), highlighting the need for tailored approaches for different heterocycles.
  • Role of Halogenation : Fluorine in ’s compound enhances lipophilicity and stability, a strategy that could be applied to the target compound for improved pharmacokinetics .

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